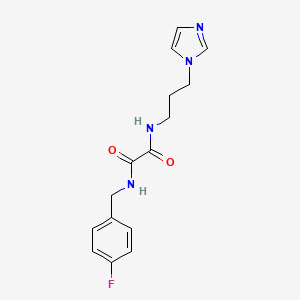

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2/c16-13-4-2-12(3-5-13)10-19-15(22)14(21)18-6-1-8-20-9-7-17-11-20/h2-5,7,9,11H,1,6,8,10H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTFYWHBIZSBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCCCN2C=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.

Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where the imidazole nitrogen attacks a propyl halide.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic aromatic substitution reaction, where the nitrogen of the oxalamide attacks the fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as nickel or palladium may be used to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The imidazole ring can undergo oxidation to form imidazole N-oxides.

Reduction: The compound can be reduced to form various hydrogenated derivatives.

Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst under high pressure.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Hydrogenated imidazole derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: Used as a scaffold for developing new drugs with antibacterial, antifungal, and anticancer properties.

Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its imidazole ring.

Industrial Applications: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Research Findings and Implications

- Receptor Selectivity: The target compound’s imidazole and oxalamide groups align with known H3 receptor pharmacophores, but its moderate selectivity suggests dual H1/H3 activity, which could be advantageous for neurological applications (e.g., cognitive enhancement) .

- Metabolic Stability : Fluorination at the benzyl position likely enhances resistance to cytochrome P450-mediated oxidation, as observed in fluorinated histamine receptor ligands.

- Synthetic Accessibility : The absence of complex substituents (e.g., phenyl groups) makes the target compound easier to synthesize compared to its analogues.

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound with potential therapeutic applications due to its structural features, particularly the imidazole ring and fluorobenzyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: N'-[(4-fluorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)oxamide

- Molecular Formula: C15H17FN4O2

- Molecular Weight: 304.32 g/mol

- CAS Number: 941921-35-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The imidazole moiety is known for its ability to coordinate with metal ions, which can inhibit enzymes that require metal cofactors.

- Receptor Binding: The compound may interact with specific receptors in the body, influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. In a study evaluating various imidazole derivatives, this compound was shown to possess:

- In Vitro Activity Against Bacteria: The compound demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potential effectiveness as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound also displayed antifungal activity against pathogens such as Cryptococcus neoformans. The MIC values were notably low, suggesting a selective action against fungal strains without significant cytotoxicity towards human cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.